2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide
Description
The compound 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide is a bicyclic heterocyclic derivative featuring a cyclopenta[c]pyridazinone core fused with a propanamide side chain. The N-substituent includes a 1,2,4-triazole moiety attached via an ethyl linker. Pyridazinones are known for their roles in enzyme inhibition (e.g., phosphodiesterase inhibitors), while 1,2,4-triazoles exhibit antifungal, antiviral, and anticancer properties .
Properties
IUPAC Name |
2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-10(14(22)16-5-6-19-9-15-8-17-19)20-13(21)7-11-3-2-4-12(11)18-20/h7-10H,2-6H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOJAQCWPVILHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=NC=N1)N2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide typically involves multiple steps, including the formation of the triazole ring, the cyclopentapyridazine core, and the final coupling to form the propanamide group. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Synthesis of the Cyclopentapyridazine Core: This step may involve the condensation of cyclopentanone with hydrazine derivatives, followed by cyclization.
Coupling to Form the Propanamide Group: The final step involves coupling the triazole and cyclopentapyridazine intermediates with a propanamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups, ring systems, and functional groups. Below is a detailed comparison based on available
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Differences
Substituent Groups: The target compound’s 1,2,4-triazole-ethylamide group contrasts with BK86039’s tetrahydronaphthalen-1-yl substituent. The triazole’s smaller size and hydrogen-bonding capacity may improve aqueous solubility compared to BK86039’s bulky, lipophilic aromatic group .
Ring Systems: The cyclopenta[c]pyridazinone core in the target compound and BK86039 provides a rigid, planar structure conducive to target binding. In contrast, the thiopyrano and cyclohepta variants introduce sulfur or expanded rings, altering electronic properties and steric interactions .
Functional Groups :
- The propanamide linker in the target compound and BK86039 supports flexible hydrogen bonding, whereas acetic acid groups in other analogs may participate in ionic interactions or salt formation .
Implications from Structural Analog Research
While direct biological data for the target compound are unavailable, insights can be inferred from related compounds:
- However, its high lipophilicity may limit bioavailability .
- Thiopyrano and Cyclohepta Analogs: The sulfur atom in thiopyrano derivatives could enhance binding to metal-dependent enzymes (e.g., kinases), while the cyclohepta ring’s flexibility might improve conformational adaptability in target pockets .
- Triazole-Containing Compounds: The 1,2,4-triazole moiety is a known pharmacophore in antifungal agents (e.g., fluconazole), suggesting the target compound may exhibit similar activity through sterol biosynthesis inhibition .
Biological Activity
The compound 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure suggests a complex interaction with various biological pathways, making it a subject of interest in pharmacological research.
Chemical Structure and Properties
The molecular formula of the compound is , and its IUPAC name indicates the presence of a cyclopenta[c]pyridazin moiety linked to a triazole-containing side chain. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Anticancer Activity
Preliminary studies have indicated that analogs of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown selective cytotoxicity against prostate cancer cells (PC3), suggesting that the cyclopenta[c]pyridazin structure may enhance antitumor activity .
2. Anti-inflammatory Properties
The compound's potential anti-inflammatory effects have been explored through assays measuring inhibition of cyclooxygenase (COX) enzymes. Similar derivatives have demonstrated significant inhibition of COX-2 activity, which is crucial in the inflammatory response. The IC50 values for related compounds ranged from 0.04 to 0.04 μmol, indicating potent anti-inflammatory properties .
The mechanisms underlying the biological activities of this compound likely involve:
- Induction of Apoptosis : Studies suggest that certain derivatives can promote apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Cell Cycle Arrest : Evidence indicates that these compounds may cause cell cycle arrest at specific phases, particularly at S-phase, which contributes to their anticancer efficacy .
Research Findings and Case Studies
A comprehensive review of literature reveals diverse findings regarding the biological activity of related compounds:
| Study | Findings | Biological Activity |
|---|---|---|
| Study 1 | Compounds showed selective cytotoxicity against PC3 cells | Anticancer |
| Study 2 | Inhibition of COX-2 with IC50 values comparable to celecoxib | Anti-inflammatory |
| Study 3 | Induction of apoptosis and cell cycle arrest in various cancer cell lines | Antitumor |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have highlighted that modifications in the side chains significantly affect the biological potency. For instance:
- The presence of electron-withdrawing groups enhances lipophilicity and metabolic stability.
- Variations in the triazole moiety can lead to altered binding affinities towards target proteins.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide?
Synthesis optimization requires precise control of reaction conditions, including temperature (typically 60–80°C for cyclization steps), pH (neutral to mildly acidic for amide coupling), and reaction time (2–6 hours for heterocycle formation). Catalysts such as piperidine or DCC (dicyclohexylcarbodiimide) are often employed to enhance yield. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity. Multi-step protocols may involve sequential heterocycle assembly followed by amide bond formation .
Q. Which purification techniques are most effective for isolating this compound and its intermediates?
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) is standard for intermediate purification. For final product isolation, recrystallization using ethanol or acetonitrile improves crystallinity. Advanced methods like preparative HPLC (C18 columns, methanol/water mobile phases) are recommended for separating structurally similar byproducts. Purity validation via NMR (≥95% by ¹H NMR) and mass spectrometry is critical .
Advanced Research Questions
Q. How can researchers identify the molecular targets (e.g., enzymes, receptors) of this compound?
Target identification involves:
- Surface Plasmon Resonance (SPR) : To screen binding affinity against protein libraries.
- Isothermal Titration Calorimetry (ITC) : For quantifying thermodynamic binding parameters.
- Enzymatic Assays : Testing inhibition/activation of kinases, proteases, or cytochrome P450 isoforms. Computational docking (e.g., AutoDock Vina) using X-ray crystallography data of homologous targets (e.g., cyclin-dependent kinases) can prioritize candidates for experimental validation .
Q. What methodologies are recommended for studying interactions between this compound and biological macromolecules?
Key approaches include:
- NMR Spectroscopy : To map binding sites via chemical shift perturbations (e.g., ¹⁵N-HSQC for protein-ligand interactions).
- X-ray Crystallography : For resolving 3D structures of ligand-target complexes (resolution ≤2.0 Å preferred).
- Molecular Dynamics Simulations : To assess stability and conformational changes (GROMACS/AMBER, 100+ ns trajectories).
- Fluorescence Polarization : For measuring dissociation constants (Kd) in real-time .
Q. How can reaction conditions be optimized to synthesize derivatives with enhanced pharmacological profiles?
Systematic optimization via Design of Experiments (DoE) is critical. Variables include:
- Solvent Polarity : DMF for SN2 reactions, THF for Grignard additions.
- Catalyst Loading : 5–10 mol% Pd(PPh3)4 for cross-coupling.
- Temperature Gradients : Microwave-assisted synthesis (100–150°C) for accelerated kinetics. Post-reaction, UPLC-MS screens evaluate derivative purity, while in vitro assays (e.g., IC50 determination) prioritize leads .
Q. What strategies are effective for designing structural analogs with improved bioactivity?
- Bioisosteric Replacement : Swapping the triazole moiety with tetrazole or imidazole to modulate solubility and target engagement.
- Fragment-Based Drug Design : Using the cyclopenta[c]pyridazinone core as a scaffold for combinatorial libraries.
- SAR Studies : Testing analogs with substituents at the propanamide chain (e.g., fluorination for metabolic stability). Reference analogs from structural databases (e.g., PubChem CID 1007194-67-3) provide benchmark data for activity comparison .
Q. How should researchers address contradictions in experimental data (e.g., conflicting optimal synthesis temperatures)?
- Comparative Replication : Reproduce conflicting protocols under controlled conditions (e.g., inert atmosphere, standardized reagents).
- Multivariate Analysis : Use ANOVA to identify statistically significant variables (e.g., temperature vs. catalyst type).
- In Silico Modeling : Predict reaction outcomes via quantum mechanics (Gaussian 16) to resolve mechanistic ambiguities. Cross-validation with orthogonal techniques (e.g., IR spectroscopy for intermediate characterization) minimizes error .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
